molecular formula C12H12N2O6S B13439306 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid

4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid

Katalognummer: B13439306
Molekulargewicht: 312.30 g/mol
InChI-Schlüssel: QVCDKKKFLHOJJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of anthranilic acid and is structurally characterized by the presence of a hydroxyl group, a furfuryl group, and a sulfamoyl group attached to the anthranilic acid core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid typically involves the reaction of 4-chloro-5-sulfamoylanthranilic acid with furfuryl alcohol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the furfuryl group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of conditions related to fluid retention and hypertension.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of water and electrolytes. This diuretic effect is beneficial in the treatment of conditions such as edema and hypertension .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyl and furfuryl groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel

C12H12N2O6S

Molekulargewicht

312.30 g/mol

IUPAC-Name

2-(furan-2-ylmethylamino)-4-hydroxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C12H12N2O6S/c13-21(18,19)11-4-8(12(16)17)9(5-10(11)15)14-6-7-2-1-3-20-7/h1-5,14-15H,6H2,(H,16,17)(H2,13,18,19)

InChI-Schlüssel

QVCDKKKFLHOJJD-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.